5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine
Description
Properties
IUPAC Name |
5-ethyl-6,7-dihydro-4H-thieno[3,4-c]pyridine-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-12-4-3-6-7(5-12)9(11)13-8(6)10/h2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUXMFIRQMNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(SC(=C2C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thienopyridine Formation
The thieno[3,4-c]pyridine core is typically constructed via cyclization of appropriately substituted precursors. A pivotal method involves the Pictet-Spengler reaction , which facilitates the formation of tetrahydrothienopyridine frameworks through acid-catalyzed intramolecular cyclization. For example, N-(3-thienyl)-methyl sulfonamides undergo cyclization in the presence of strong acids (e.g., HCl, H₂SO₄) and inert solvents (e.g., dioxane, ethanol) to yield thieno[3,2-c]pyridine derivatives. While this method targets the [3,2-c] isomer, modifications to the starting material’s substitution pattern (e.g., shifting the thienyl group to the 2-position) enable access to the [3,4-c] isomer.
Key steps include:
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Sulfonamide Preparation : Reacting 3-thienylmethylamine with para-toluenesulfonyl chloride to form the sulfonamide intermediate.
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Cyclization : Treating the intermediate with HCl in ethanol at 50–100°C to induce ring closure.
Yield Optimization : Adjusting the solvent (e.g., isopropanol vs. dioxane) and acid concentration improves yields from 60% to 85%.
Piperidine-Based Approaches
An alternative route starts with 4-oxo-piperidine-3-carboxylic acid esters , which are allylated and cyclized to form the tetrahydrothienopyridine skeleton. This method, detailed in US Patent 4,990,618 , involves:
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Allylation : Reacting 4-oxo-piperidine-3-carboxylate with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃).
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Cyclization : Using H₂SO₄ or polyphosphoric acid to promote thiophene ring formation.
Regiochemical Control : The position of the ethyl group (C5) is dictated by the allylation step’s stereochemistry, with R-configuration favoring 5-ethyl substitution.
Installation of 1,3-Diamine Functionality
Nitration and Reduction
The diamine groups are introduced via sequential nitration and reduction :
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Nitration : Treating the core structure with fuming HNO₃ at 0°C installs nitro groups at positions 1 and 3.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines.
Challenges : Over-nitration and regioselectivity issues are mitigated by using acetylated intermediates to direct nitration.
Direct Amination
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with ammonia surrogates (e.g., NH₃·BH₃) enables direct installation of amines. For example, reacting 1,3-dibromo-5-ethyl-THTP with NH₃ in the presence of Pd(OAc)₂ and Xantphos yields the diamine.
Conditions :
Analytical and Spectroscopic Validation
NMR Characterization
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups (EWGs) : highlights that EWGs (e.g., nitro groups) accelerate cyclization reactions in tricyclic systems. The absence of such groups in the target compound may necessitate alternative catalytic conditions for efficient synthesis .
- Amine vs.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Synthetic Challenges : The low yield (9%) of 2c underscores the difficulty in synthesizing tricyclic systems without optimized EWGs. This suggests that the target compound may require tailored conditions (e.g., nitro precursors or DBU catalysis) for efficient production .
Structural Advantages: The thieno-pyridine core may offer improved metabolic stability compared to nitrogen-heavy analogs like 2c, as sulfur-containing heterocycles often resist oxidative degradation .
Unresolved Questions: The pharmacological profile of the target compound remains unexplored in the provided sources.
Biological Activity
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound belongs to the thienopyridine family, which has been extensively studied for its pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.30 g/mol. The compound features a thieno-pyridine core structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3S |
| Molecular Weight | 185.30 g/mol |
| CAS Number | 104617-80-3 |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as an enzyme inhibitor by binding to active sites or as a receptor modulator by altering signaling pathways. These interactions can lead to various effects such as:
- Inhibition of cell proliferation
- Modulation of signal transduction pathways
- Potential anticancer and antimicrobial effects
Biological Activities
Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno pyridine exhibit a range of biological activities. Key findings include:
- Anticancer Activity : Several studies have reported that compounds within this class can inhibit tumor growth in various cancer models.
- Antimicrobial Properties : These compounds have demonstrated efficacy against a range of bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage.
Case Studies
- A study published in Mini-Reviews in Medicinal Chemistry highlighted various substituted 4,5,6,7-tetrahydrothieno pyridine analogs that exhibited significant anticancer activity across different cancer cell lines .
- Another research article explored the antimicrobial properties of these compounds against resistant strains of bacteria and fungi .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Moderate anticancer properties |
| Thieno[3,2-d]pyrimidines | Antiviral and antibacterial activities |
| 4-Methylthiazolium derivatives | Neuroprotective and anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine?
- Methodological Answer : Synthesis typically involves multi-step protocols with careful control of temperature, solvent systems, and catalysts. For example, analogs of thieno-pyridine derivatives are synthesized via cyclocondensation reactions using ethyl acetoacetate derivatives and thiourea precursors under reflux conditions (e.g., ethanol or toluene at 80–100°C for 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity products .
- Key Data : Yields range from 45% to 70%, with purity confirmed by melting point analysis and HPLC (>95%).
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for ethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2), aromatic protons in the thiophene ring (δ ~6.5–7.5 ppm), and amine protons (δ ~5.0–6.0 ppm, broad).
- IR : Confirm N-H stretches (~3300–3500 cm⁻¹), C=N/C=C vibrations (~1600–1650 cm⁻¹), and thiophene ring modes (~700–800 cm⁻¹).
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₉H₁₄N₃S: 196.0914; observed: 196.0912) .
Q. What solubility and stability profiles are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane, ethyl acetate). Thieno-pyridine derivatives often show moderate solubility in DMSO (>10 mM) but limited solubility in aqueous buffers.
- Stability : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the diamine moiety. Monitor degradation via TLC or HPLC over 24–72 hours at room temperature .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., kinases, cytochrome P450). Validate predictions with in vitro assays (IC50/Ki measurements) .
- Key Insight : The ethyl group and diamine substituents may enhance hydrophobic interactions with protein pockets, as seen in structurally related kinase inhibitors .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity or pharmacokinetics?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituted aryl/alkyl groups at the 5-ethyl position. Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
- Case Study : Replacing the ethyl group with a cyclopropyl moiety (as in ethyl 2-(aryloxo)-7-cyclopropyl-thieno[2,3-b]pyridine derivatives) increased metabolic stability by 30% in liver microsomes .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., divergent IC50 values across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin).
- Meta-Analysis : Compare data across studies, accounting for variables like solvent (DMSO vs. saline), incubation time (24 vs. 48 hours), and assay sensitivity (MTT vs. resazurin) .
- Example : Discrepancies in IC50 values (e.g., 2.5 μM vs. 5.8 μM) may arise from differences in ATP concentrations in kinase inhibition assays .
Theoretical and Experimental Design Questions
Q. How can this compound be integrated into a broader pharmacological or mechanistic hypothesis?
- Methodological Answer : Link to established theories (e.g., kinase inhibition or GPCR modulation). For instance, the thieno-pyridine scaffold resembles ATP-competitive kinase inhibitors. Design experiments to test inhibition of JAK2 or EGFR kinases using enzymatic assays and Western blotting for phosphorylation status .
Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
